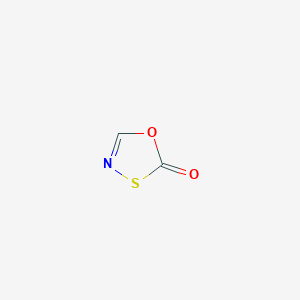

1,3,4-Oxathiazol-2-one

Beschreibung

Significance of Sulfur- and Oxygen-Containing Heterocycles in Synthetic Methodology

Heterocyclic compounds that incorporate both sulfur and oxygen atoms are of profound importance in synthetic and medicinal chemistry. acs.orgbenthamdirect.com These scaffolds are present in a vast array of natural products, pharmaceuticals, and agrochemicals, where the presence of these heteroatoms imparts distinct physicochemical properties. openaccessjournals.combenthamdirect.com The unique electronic characteristics and bonding capabilities of sulfur and oxygen influence the molecule's reactivity, stability, solubility, and ability to interact with biological targets. nih.gov

In synthetic methodology, these heterocycles serve as versatile building blocks and reactive intermediates. acs.org For instance, five-membered rings containing sulfur and nitrogen, such as thiazoles, are crucial components in many biologically active molecules, including vitamin B1. researchgate.net Similarly, oxygen-containing heterocycles like furans are industrially significant, serving as precursors to polymers and resins. britannica.com

The combination of sulfur, oxygen, and nitrogen within a single heterocyclic ring, as seen in 1,3,4-oxathiazol-2-one, gives rise to a unique chemical entity. This heterocycle is particularly noted for its role as a precursor to nitrile sulfides, which are highly reactive 1,3-dipolar species. This reactivity is harnessed in cycloaddition reactions to construct more complex heterocyclic systems, demonstrating the utility of sulfur-oxygen heterocycles in accessing novel molecular architectures. researchgate.net Furthermore, the development of synthetic methods for this class of compounds continues to be an active area of research, with modern techniques like visible-light-mediated reactions offering greener and more efficient routes. benthamdirect.com

Overview of Five-Membered Heterocycles with Sulfur and Oxygen Atoms

Five-membered heterocyclic compounds are a major class of organic molecules, structurally derived from the cyclopentadienyl (B1206354) anion. nih.gov Their chemistry is rich and varied, largely influenced by the nature and number of heteroatoms within the ring. nih.govglobalscientificjournal.com When both sulfur and oxygen atoms are present, a variety of isomeric ring systems are possible, each with its own characteristic properties and reactivity.

These heterocycles can be broadly classified based on the number and position of the heteroatoms. nih.gov Examples include:

Oxathioles and Dioxoles: Containing one or two sulfur/oxygen atoms.

Thiazoles and Oxazoles: Containing one sulfur/oxygen and one nitrogen atom. wikipedia.org

Thiadiazoles and Oxadiazoles: Containing one sulfur/oxygen and two nitrogen atoms. globalscientificjournal.commdpi.com

The this compound ring belongs to this diverse family. It is a five-membered, unsaturated, planar heterocycle. cdnsciencepub.com The planarity of such rings is often associated with aromaticity, which confers stability. nih.gov However, the this compound ring is described as an electron-rich, antiaromatic system, which contributes to its propensity to undergo decomposition upon heating or in the presence of nucleophiles. cdnsciencepub.com This reactivity is a key feature of its chemistry.

The table below provides a summary of the parent this compound compound.

| Property | Value |

| IUPAC Name | 2H-1,3,4-Oxathiazol-2-one |

| Molecular Formula | C₂HNO₂S |

| Molar Mass | 103.10 g·mol⁻¹ |

| CAS Number | 64487-69-0 |

Data sourced from PubChem CID 22114966.

Historical Context of this compound Research Trajectories

Research into this compound and its derivatives has evolved significantly since its initial discovery. Early studies focused on the fundamental synthesis and reactivity of this heterocyclic system. cdnsciencepub.com A key aspect that emerged from this early work was the observation that the stability and chemical behavior of the ring are highly dependent on the nature of the substituent at the 5-position. cdnsciencepub.com

The primary research trajectory for many years centered on the utility of 1,3,4-oxathiazol-2-ones as convenient precursors for nitrile sulfides. The thermal decarboxylation of these heterocycles provides a reliable method for generating these short-lived, reactive intermediates, which can be trapped in situ through 1,3-dipolar cycloaddition reactions to synthesize a variety of other sulfur- and nitrogen-containing heterocycles, such as isothiazoles. researchgate.net This established the compound as a valuable tool in synthetic organic chemistry.

A significant shift in the research focus occurred in 2009 with the discovery of the potent anti-tuberculosis activity of certain this compound derivatives. cdnsciencepub.com These compounds were found to act as irreversible inhibitors of the Mycobacterium tuberculosis proteasome. nih.gov This discovery opened up a new and important trajectory in medicinal chemistry, with subsequent research exploring their potential against other diseases like Chagas' disease and as selective inhibitors of human immunoproteasomes for treating cancer and autoimmune disorders. cdnsciencepub.comresearchgate.net Current research continues to explore these biological applications, focusing on optimizing the structure of these compounds to improve their potency, selectivity, and drug-like properties, such as solubility and metabolic stability. nih.gov

The table below presents selected this compound derivatives and their primary research context.

| Compound Name | Structure | CAS Number | Research Focus |

| 5-Methyl-1,3,4-oxathiazol-2-one | C₃H₃NO₂S | 17452-74-3 | General synthetic intermediate |

| 5-Phenyl-1,3,4-oxathiazol-2-one (B8815901) | C₈H₅NO₂S | 5852-49-3 | Precursor for nitrile sulfide (B99878) cycloadditions |

| (E)-5-(4-Chlorostyryl)-1,3,4-oxathiazol-2-one | C₁₀H₆ClNO₂S | 1399465-98-8 | Anti-tuberculosis agent |

Data sourced from PubChem and associated research articles. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

64487-69-0 |

|---|---|

Molekularformel |

C2HNO2S |

Molekulargewicht |

103.10 g/mol |

IUPAC-Name |

1,3,4-oxathiazol-2-one |

InChI |

InChI=1S/C2HNO2S/c4-2-5-1-3-6-2/h1H |

InChI-Schlüssel |

PJCFLHUCYONHAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NSC(=O)O1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1,3,4 Oxathiazol 2 One Derivatives

Strategies Involving Chlorocarbonylsulfenyl Chloride Reactants

The reaction of amides with chlorocarbonylsulfenyl chloride (ClCOSCl) stands as a cornerstone for the synthesis of the 1,3,4-oxathiazol-2-one ring system. This versatile method allows for the incorporation of a wide array of substituents at the 5-position of the heterocyclic ring, depending on the starting amide.

Synthesis from Glucuronamide and D-Xylose Derivatives

Similarly, a D-xylose-derived analogue, 5-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-1,3,4-oxathiazol-2-one, has been synthesized. This multi-step synthesis starts from D-xylose and proceeds through a xylopyranosylnitromethane derivative, followed by conversion to a nitrile, hydrolysis to an amide, and finally, treatment with chlorocarbonylsulfenyl chloride to form the target oxathiazolone. researchgate.net

Preparation from Benzyl (B1604629) Amide Precursors

The use of benzyl amide as a precursor provides a straightforward route to 5-substituted 1,3,4-oxathiazol-2-ones. For instance, 5-(prop-1-enyl)-, 5-isopropenyl-, and 5-styryl-1,3,4-oxathiazol-2-ones are prepared from the corresponding α,β-unsaturated amides and chlorocarbonylsulfenyl chloride. These derivatives are particularly useful as they can undergo thermal fragmentation to generate α-alkenylnitrile sulphides, which can be trapped in 1,3-dipolar cycloaddition reactions.

Formation of 5-Phenyl-1,3,4-Oxathiazol-2-one (B8815901)

The synthesis of 5-phenyl-1,3,4-oxathiazol-2-one is a well-established procedure that exemplifies the general synthetic strategy. The reaction is typically carried out by treating benzyl amide with chlorocarbonylsulfenyl chloride in a suitable solvent such as 1,4-dioxane (B91453). The structure of 5-phenyl-1,3,4-oxathiazol-2-one has been confirmed by X-ray crystallography.

Synthesis of Substituted 1,3,4-Oxathiazol-2-ones

The versatility of the chlorocarbonylsulfenyl chloride reaction allows for the synthesis of 1,3,4-oxathiazol-2-ones with a diverse range of substituents at the 5-position, including various aryl, thienyl, and bulky aliphatic groups.

Synthesis of 5-Aryl(thienyl) Substituted Systems

A series of 5-aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones have been synthesized, and their molecular structures have been investigated. Examples include 5-(4-nitrophenyl)-, 5-(5-ethylthieno[2,3-b]thiophen-2-yl)-, 5-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-, and 5-(5-methylsulfonylthiophen-2-yl)-1,3,4-oxathiazol-2-ones. X-ray analysis of these compounds has revealed that the thiophene (B33073) and oxathiazolone fragments are coplanar, and the geometric parameters of the oxathiazolone ring are influenced by the nature of the substituents. researchgate.net

Below is a table summarizing the synthesis of various 5-Aryl(thienyl) substituted 1,3,4-oxathiazol-2-ones.

| Precursor Amide | Reagent | Product |

| 4-Nitrobenzamide | Chlorocarbonylsulfenyl Chloride | 5-(4-Nitrophenyl)-1,3,4-oxathiazol-2-one |

| 5-Ethylthieno[2,3-b]thiophene-2-carboxamide | Chlorocarbonylsulfenyl Chloride | 5-(5-Ethylthieno[2,3-b]thiophen-2-yl)-1,3,4-oxathiazol-2-one |

| 5-Ethyl-2-ethylsulfanylthiophene-3-carboxamide | Chlorocarbonylsulfenyl Chloride | 5-(5-Ethyl-2-ethylsulfanylthiophen-3-yl)-1,3,4-oxathiazol-2-one |

| 5-Methylsulfonylthiophene-2-carboxamide | Chlorocarbonylsulfenyl Chloride | 5-(5-Methylsulfonylthiophen-2-yl)-1,3,4-oxathiazol-2-one |

Preparation of Adamantyl-1,3,4-Oxathiazol-2-one

The synthesis of 1,3,4-oxathiazol-2-ones bearing a bulky adamantyl group at the 5-position can be achieved by reacting adamantane-1-carboxamide with chlorocarbonylsulfenyl chloride. Adamantane-1-carboxamide itself can be prepared from adamantane-1-carboxylic acid. This reaction involves the activation of the carboxylic acid, for example with ethyl chloroformate in the presence of a base like triethylamine, followed by reaction with an ammonia (B1221849) source. The resulting adamantane-1-carboxamide can then be cyclized to form 5-(adamantan-1-yl)-1,3,4-oxathiazol-2-one.

The following table outlines the general synthetic route for Adamantyl-1,3,4-oxathiazol-2-one.

| Precursor | Reagent(s) | Intermediate/Product |

| Adamantane-1-carboxylic acid | 1. Ethyl chloroformate, Triethylamine 2. NH4OH | Adamantane-1-carboxamide |

| Adamantane-1-carboxamide | Chlorocarbonylsulfenyl Chloride | 5-(Adamantan-1-yl)-1,3,4-oxathiazol-2-one |

Synthesis of 5-Methyl-1,3,4-Oxathiazol-2-one

The synthesis of 5-substituted-1,3,4-oxathiazol-2-ones is commonly achieved through the reaction of a primary amide with chlorocarbonylsulfenyl chloride (ClCOSCl). researchgate.net This established method can be applied to the synthesis of 5-methyl-1,3,4-oxathiazol-2-one, where acetamide (B32628) serves as the primary amide precursor.

The reaction involves the cyclization of the amide with chlorocarbonylsulfenyl chloride. This process is a versatile route for creating the this compound core structure with various substituents at the 5-position, depending on the choice of the starting amide. researchgate.net For instance, using acetamide specifically yields the 5-methyl derivative.

General Reaction Scheme:

R-CONH₂ + ClCOSCl → 5-R-1,3,4-Oxathiazol-2-one + 2 HCl

In this specific synthesis, the methyl group from the acetamide precursor is installed at the 5-position of the resulting heterocyclic ring.

| Reactant 1 | Reactant 2 | Product |

| Acetamide | Chlorocarbonylsulfenyl chloride | 5-Methyl-1,3,4-oxathiazol-2-one |

Organometallic this compound Derivatives

The incorporation of organometallic fragments, such as ferrocene (B1249389), into the this compound scaffold represents a significant expansion of the chemical space for this class of compounds. These derivatives merge the unique electronic and structural properties of organometallics with the reactivity of the oxathiazolone ring.

The first true organometallic this compound derivative featuring a ferrocene substituent has been synthesized. The synthesis involves the reaction of a ferrocene-containing primary amide with chlorocarbonylsulfenyl chloride at low temperatures. This approach led to the successful preparation of 5-(1,2,3,4,5-pentaphenylferrocenyl)-1,3,4-oxathiazol-2-one. Due to the significant steric bulk of the pentaphenylferrocenyl moiety, this derivative exhibits unique solid-state packing with minimal intermolecular interactions involving the oxathiazolone ring.

| Precursor | Reagent | Product |

| 1,2,3,4,5-pentaphenylferrocenyl amide | Chlorocarbonylsulfenyl chloride | 5-(1,2,3,4,5-pentaphenylferrocenyl)-1,3,4-oxathiazol-2-one |

Bis-oxathiazolones are molecules containing two this compound rings, typically linked by an alkyl or aryl spacer. These compounds are synthesized from the corresponding bis-amides. An example of this class is 1,8-bis(this compound-5-yl)octane, which was prepared using established high-temperature synthetic routes. In its crystal structure, the molecules are arranged in co-planar, head-to-head chains, a formation directed by sulfur-oxygen intermolecular contacts.

| Precursor | Reagent | Product |

| Decanediamide (Sebacamide) | Chlorocarbonylsulfenyl chloride | 1,8-bis(this compound-5-yl)octane |

Modern Catalytic and Reaction Condition Approaches

The application of modern technologies in reaction engineering, such as microwave irradiation and continuous flow systems, offers significant advantages for the synthesis of this compound derivatives, including reduced reaction times, increased yields, and enhanced safety.

Microwave-assisted synthesis has been effectively utilized in reactions involving the this compound ring system. While the thermal decomposition of these heterocycles is a known process for generating nitrile sulfide (B99878) intermediates, trapping these transient species can be inefficient. researchgate.netnih.gov Microwave irradiation provides a powerful alternative for promoting subsequent reactions.

For example, the reaction of 5-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one with a dipolarophile, ethyl cyanoformate, afforded only trace amounts of the desired cycloadduct under conventional thermolysis. researchgate.netnih.gov However, when the reaction was conducted under microwave irradiation, the corresponding 1,2,4-thiadiazole (B1232254) derivative was produced in good yield. researchgate.netnih.gov This highlights the ability of microwave energy to efficiently drive reactions that may otherwise be low-yielding. nih.gov

| Oxathiazolone Derivative | Reagent | Product | Conditions |

| 5-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one | Ethyl cyanoformate | Ethyl 3-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,2,4-thiadiazole-5-carboxylate | Microwave Irradiation |

Continuous flow organic synthesis offers a safe and efficient platform for chemical production, particularly for reactions involving hazardous reagents or intermediates. The synthesis of 1,3,4-oxathiazol-2-ones often utilizes chlorocarbonylsulfenyl chloride, a toxic and reactive reagent. A Continuous Flow Microwave-Assisted Organic Synthesis (CF-MAOS) instrument has been employed to safely and efficiently synthesize 5-phenyl-1,3,4-oxathiazol-2-one. researchgate.net

In this setup, stock solutions of the primary amide (benzyl amide) and chlorocarbonylsulfenyl chloride in a suitable solvent like 1,4-dioxane are pumped through a reactor where they mix and react under controlled temperature and pressure, often enhanced by microwave irradiation. researchgate.net This methodology allows for rapid optimization, reduced reaction times, and safer handling of hazardous materials compared to batch processing. researchgate.net

| Reactant 1 | Reactant 2 | Product | Technology |

| Benzyl amide | Chlorocarbonylsulfenyl chloride | 5-Phenyl-1,3,4-oxathiazol-2-one | Continuous Flow Microwave-Assisted Organic Synthesis (CF-MAOS) |

Elucidation of Reaction Mechanisms and Reactivity Pathways

Thermal Decomposition and Fragmentation Studies

The thermal lability of the 1,3,4-oxathiazol-2-one ring system is a key feature of its chemistry, initiating a cascade of reactions that result in stable end products.

When subjected to heat, this compound derivatives undergo a characteristic fragmentation process involving the loss of carbon dioxide (decarboxylation) and sulfur (desulfuration). This thermal decomposition typically occurs at temperatures ranging from 130-160°C. The reaction proceeds through the formation of a short-lived, high-energy intermediate known as a nitrile sulfide (B99878) (RCNS). wikipedia.org This intermediate is generated via a retro-1,3-dipolar cycloaddition reaction. acs.orgresearchgate.net The inherent instability of the oxathiazolone ring, where the π-system is thought to consist of separate CNS and CO2 "islands," facilitates this fragmentation upon heating. wikipedia.orgnih.gov The ease of decarboxylation has been theoretically linked to the bond length of the C1-O2 bond within the heterocyclic ring. nih.gov

A primary outcome of the thermal decomposition of 1,3,4-oxathiazol-2-ones is the formation of nitriles (RCN). Nitriles arise from the further fragmentation of the nitrile sulfide intermediate. researchgate.net This pathway, which involves the loss of elemental sulfur from the nitrile sulfide, competes with other reactions, such as cycloaddition. researchgate.net Consequently, nitriles are often observed as by-products when the decomposition is carried out in the presence of trapping agents. researchgate.net The yield of the nitrile can be significant, and in the absence of an efficient trapping agent for the nitrile sulfide, it becomes the major degradation product. researchgate.net

The following table summarizes the products obtained from the thermolysis of various 1,3,4-oxathiazole derivatives.

| Compound | Conditions | Products |

| 5-(p-methoxyphenyl)-1,3,4-oxathiazole | Mesitylene, reflux, 1h | p-methoxybenzonitrile (98%), Sulfur, Hexachloroacetone (99%) |

| 5-(p-methoxyphenyl)-1,3,4-oxathiazole | Mesitylene, reflux, with Dimethyl acetylenedicarboxylate (B1228247) | Isothiazole (B42339) cycloadduct (87%), p-methoxybenzonitrile (8%), Sulfur, Hexachloroacetone (99%) |

| 5-(p-methoxyphenyl)-1,3,4-oxathiazole | Mesitylene, reflux, with Ethyl cyanoformate | Thiadiazole cycloadduct (92%) |

| 5-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one | 130-160°C | Corresponding nitrile |

| 5-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-1,3,4-oxathiazol-2-one | 130-160°C | Corresponding nitrile |

Data compiled from multiple research findings. researchgate.net

The extrusion of sulfur from this compound is intrinsically linked to the formation and subsequent reaction of the nitrile sulfide intermediate. The initial thermal event is the extrusion of carbon dioxide to generate the nitrile sulfide. This intermediate then carries the sulfur atom, which can be subsequently "extruded" or lost to form a stable nitrile. researchgate.net This process is not a direct single-step extrusion of sulfur from the parent ring but rather a two-step sequence involving decarboxylation followed by desulfuration of the intermediate. The nitrile sulfide's fate determines the final products; it can either be trapped by a dipolarophile in a cycloaddition reaction, preserving the sulfur in a new heterocyclic ring, or it can fragment, extruding sulfur and yielding a nitrile. wikipedia.orgresearchgate.net

Photochemical Reaction Pathways

In addition to thermal activation, this compound derivatives are also reactive under photochemical conditions, following pathways that can generate similar intermediates to those observed in thermolysis.

Photolysis of 1,3,4-oxathiazol-2-ones serves as an alternative method for generating nitrile sulfide intermediates. acs.org Irradiation of the compound induces decomposition, leading to the formation of these reactive species. For instance, the photolysis of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) results in the formation of benzonitrile (B105546) sulfide. acs.org This photochemical fragmentation allows for the generation of nitrile sulfides at temperatures lower than those required for thermal decomposition, such as at room temperature. The resulting nitrile sulfide is highly reactive and, if not trapped, will rapidly decompose to the corresponding nitrile.

The key reactive intermediate generated in the photochemical decomposition of this compound is the nitrile sulfide. acs.org This is directly analogous to the intermediate formed during thermal decomposition. wikipedia.org Researchers have demonstrated that the same nitrile sulfide intermediate can be generated from different precursors, including 1,3,4-oxathiazol-2-ones, through both photolysis and thermolysis. acs.org This analogous intermediate can be intercepted by dipolarophiles, such as dimethyl acetylenedicarboxylate, to form cycloaddition products, providing strong evidence for its existence as a common intermediate regardless of the method of generation.

The chemistry of 1,3,4-oxathiazol-2-ones is centrally defined by their role as precursors to nitrile sulfide intermediates. These highly reactive species are generated through the cleavage of the heterocyclic ring and subsequently participate in a variety of characteristic reactions, most notably 1,3-dipolar cycloadditions.

Generation and Reactivity of Nitrile Sulfide Intermediates (R–C≡N(+)-S(−))

Nitrile sulfides (R–C≡N⁺–S⁻) are transient, 1,3-dipolar species that serve as valuable intermediates in the synthesis of various sulfur-nitrogen heterocyclic compounds. The most reliable and widely used method for their generation involves the thermal decomposition of 1,3,4-oxathiazol-2-ones. This process involves a rate-determining cleavage of the oxathiazolone ring, expelling carbon dioxide and forming the nitrile sulfide. rsc.org

Evidence for the formation of these reactive intermediates is largely derived from trapping experiments, where the nitrile sulfide is consumed in situ by a suitable reactant as soon as it is formed. researchgate.net The thermolysis of 1,3,4-oxathiazol-2-ones provides a convenient pathway to these intermediates, which readily undergo cycloaddition reactions. acs.org

Photochemical Generation of Nitrile Sulfides

In addition to thermal methods, nitrile sulfides can also be generated photochemically from this compound precursors. Research has demonstrated that benzonitrile sulfide is an intermediate in the photolysis of 5-phenyl-1,3,4-oxathiazol-2-one. researchgate.net However, in some cases, the photochemical route has been found to be less efficient for preparative synthesis, not leading to significant yields of subsequent cycloaddition products. researchgate.net

1,3-Dipolar Cycloaddition Reactions of Nitrile Sulfides

The primary synthetic utility of nitrile sulfides generated from 1,3,4-oxathiazol-2-ones lies in their participation in [3+2] cycloaddition reactions with a range of unsaturated substrates, known as dipolarophiles.

Nitrile sulfides readily react with dipolarophiles containing a cyano group, provided they are activated by electron-withdrawing substituents. researchgate.net Benzonitrile sulfide, generated from the thermal decarboxylation of 5-phenyl-1,3,4-oxathiazol-2-one, reacts with ethyl cyanoformate. researchgate.netnih.gov In a competition experiment designed to compare the reactivity of benzoyl cyanide and ethyl cyanoformate, benzonitrile sulfide reacted with both, affording a nearly 1:1 mixture of 5-benzoyl-3-phenyl-1,2,4-thiadiazole and 5-ethoxycarbonyl-3-phenyl-1,2,4-thiadiazole, demonstrating the similar reactivity of these dipolarophiles. nih.gov

| Nitrile Sulfide Precursor | Dipolarophile | Product | Reference |

|---|---|---|---|

| 5-Phenyl-1,3,4-oxathiazol-2-one | Ethyl Cyanoformate | 5-Ethoxycarbonyl-3-phenyl-1,2,4-thiadiazole | nih.gov |

A particularly useful application of nitrile sulfides is their reaction with acetylenic esters to produce isothiazole derivatives. The nitrile sulfides, generated in situ from the thermolysis of 1,3,4-oxathiazol-2-ones, can be efficiently trapped with dimethyl acetylenedicarboxylate (DMAD) to give good yields of dimethyl 3-substituted-4,5-isothiazoledicarboxylates. researchgate.net For instance, adamantyl nitrile sulphide, generated from adamantyl-1,3,4-oxathiazol-2-one, reacts with DMAD to yield 3-adamantyl-4,5-bis(methoxycarbonyl)-isothiazole. This reaction provides a convenient route for the synthesis of a wide range of 3-substituted isothiazoles. researchgate.net

| Nitrile Sulfide Precursor | Dipolarophile | Product | Reference |

|---|---|---|---|

| Adamantyl-1,3,4-oxathiazol-2-one | Dimethyl Acetylenedicarboxylate (DMAD) | 3-Adamantyl-4,5-bis(methoxycarbonyl)-isothiazole | |

| Various 5-substituted-1,3,4-oxathiazol-2-ones | Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 3-substituted-4,5-isothiazoledicarboxylates | researchgate.net |

A general cycloaddition reaction has been discovered between nitrile sulfides and thiazyl chloride (NSCl). This reaction leads to the formation of 1,2,3,5-dithiadiazolium chlorides. researchgate.net For example, a solution of an appropriate this compound and trithiazyl trichloride (B1173362) ((NSCl)₃) in a suitable solvent is heated to generate the nitrile sulfide, which then reacts to form the dithiadiazolium salt. researchgate.net The structure of 4-adamantyl-1,2,3,5-dithiadiazolium chloride, formed from the corresponding adamantyl precursor, was confirmed by its subsequent reduction to the stable 4-adamantyl-1,2,3,5-dithiadiazolyl radical.

| Nitrile Sulfide Precursor | Reagent | Product Class | Example Product | Reference |

|---|---|---|---|---|

| Adamantyl-1,3,4-oxathiazol-2-one | Thiazyl Chloride (from (NSCl)₃) | 1,2,3,5-Dithiadiazolium chloride | 4-Adamantyl-1,2,3,5-dithiadiazolium chloride | researchgate.net |

Electrophilic Warhead Reactivity and Mechanistic Exploration

The this compound ring system serves as an effective electrophilic "warhead," particularly in the context of covalent inhibition of enzymes like the immunoproteasome. nih.gov Its reactivity is central to its function, involving a series of well-defined mechanistic steps that lead to the formation of a stable covalent bond with a target nucleophile, typically a threonine residue in the active site of proteasomes. nih.gov

Covalent Reaction Mechanism Exploration

The process begins with the non-covalent binding of the inhibitor to the enzyme's active site. This initial binding positions the electrophilic carbon of the oxathiazolone ring in proximity to the nucleophilic hydroxyl group of the N-terminal threonine residue (Thr1) of the proteasome. nih.gov The subsequent chemical steps define the covalent modification of the enzyme. nih.gov

Identification of Carbonate and Carbonthioate Reaction Routes

Following the initial nucleophilic attack and ring-opening, the reaction can proceed through two distinct intramolecular pathways: the carbonate route or the carbonthioate route. nih.gov These pathways are determined by which atom of the opened intermediate acts as the leaving group during the subsequent ring-closure step that forms a stable five-membered oxazolidinone ring. nih.gov

Carbonate Route: In this pathway, the C-O bond of the intermediate breaks.

Carbonthioate Route: Alternatively, the C-S bond can be cleaved.

Both routes are followed by a second nucleophilic attack where the amine nitrogen of the threonine residue attacks the electrophilic carbon. nih.gov This attack is coupled with the breaking of either the C-O (carbonate route) or C-S (carbonthioate route) bond. A final proton transfer from the amine to the leaving group results in the formation of the same stable oxazolidinone product, covalently attached to the enzyme. nih.gov The remainder of the original inhibitor molecule then decomposes, releasing an amide and a sulfur-containing species, which does not impact the final covalent bond. nih.gov

Analysis of Nucleophilic Attack and Proton Transfer Steps

The rate-determining step of the covalent modification involves the initial nucleophilic attack by the Oγ atom of the Thr1 residue on the oxathiazolone ring. nih.gov This attack is not a simple addition; it is intricately coupled with a proton transfer event. The proton from the Thr1 hydroxyl group must be transferred to an acceptor to activate the oxygen as a potent nucleophile. nih.gov

Two primary proton transfer mechanisms have been investigated:

Direct Transfer: The proton is transferred directly from the OγH group to the NH2 terminal amine of the same Thr1 residue.

Water-Mediated Transfer: A water molecule acts as a bridge, facilitating the proton transfer between the hydroxyl and amine groups of Thr1.

Computational studies, including Quantum Mechanics/Molecular Mechanics (QM/MM) molecular dynamics (MD) simulations, have been employed to dissect these steps. The analysis of the transition state between the nucleophilic attack and the proton transfer reveals the precise atomic distances and electronic rearrangements that govern the reaction rate. nih.gov For example, the distance between the ligand's sulfur atom and the protons of the threonine residue (Thr1 Hγ and H) are critical parameters in defining the transition state structure. nih.gov

The following table summarizes the key events in the covalent inhibition mechanism:

| Step | Description | Key Residues/Atoms Involved |

| 1. Non-covalent Binding | The this compound inhibitor docks into the enzyme's active site. | Inhibitor, Proteasome Active Site |

| 2. Nucleophilic Attack | The hydroxyl oxygen (Oγ) of the N-terminal threonine attacks the electrophilic carbon of the oxathiazolone ring. | Thr1 Oγ, Oxathiazolone Carbon |

| 3. Proton Transfer | The proton from the Thr1 hydroxyl group is transferred to an acceptor, activating the oxygen. | Thr1 OγH, Thr1 NH2, Lys33 Nε |

| 4. Ring Opening | The initial attack leads to the opening of the this compound ring. | C-S and C-O bonds of the ring |

| 5. Intramolecular Cyclization | The threonine amine nitrogen attacks the electrophilic carbon, forming a stable oxazolidinone ring. | Thr1 NH2, Intermediate Carbon |

| 6. Leaving Group Departure | The C-O (carbonate route) or C-S (carbonthioate route) bond breaks, and the remainder of the inhibitor decomposes. | C-O or C-S bond, Amide |

Reactions with Transition Metal Complexes

Formation of Novel Metallacycles (e.g., Cobaltadithiazole)

Information regarding the direct reaction of this compound with transition metal complexes to form novel metallacycles, such as cobaltadithiazole, could not be substantiated from the available literature. While 1,3,4-oxathiazol-2-ones are well-known precursors for nitrile sulfides via thermal decarboxylation, the subsequent reaction of these intermediates with transition metal complexes to form specific metallacycles like cobaltadithiazole is not a widely documented pathway. researchgate.net Research into the coordination chemistry of related heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, with various transition metals is more common, but this does not directly address the reactivity of the this compound ring system in this context.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Investigations of Electronic Structure and Stability

Quantum chemical methods are pivotal in elucidating the fundamental electronic nature of the 1,3,4-oxathiazol-2-one ring system. These studies confirm the planar geometry of the heterocycle, a feature that influences its electronic conjugation with various substituents. wikipedia.orgcore.ac.uknih.gov The pattern of bonding within the ring is consistent with a model that suggests a degree of separation between the C=N-S and O=C=O π-systems, which has implications for its thermal stability and reactivity, particularly its tendency to undergo decarboxylation. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of molecules like this compound. DFT calculations are employed to determine the optimized molecular geometry, predict vibrational frequencies, and analyze electronic properties. While comprehensive DFT studies focusing solely on the unsubstituted this compound are not extensively detailed in the available literature, the methodology is frequently applied to its derivatives. For instance, in studies of substituted 5-phenyl-1,3,4-oxathiazol-2-ones, DFT is used to calculate properties such as bond orders and their correlation with spectroscopic data. nih.gov These theoretical analyses of derivatives provide valuable information about the electronic environment of the core oxathiazolone ring. researchgate.net The planarity of the ring system, a key feature, is consistently supported by both crystallographic data of its derivatives and theoretical models. wikipedia.orgcore.ac.uk

Ab Initio Computational Studies

Ab initio computational methods, which are based on first principles without the use of empirical parameters, serve as a foundational approach for studying molecular systems. These methods are utilized to explore molecular structure and energetics. For the this compound system, ab initio calculations would typically be used to determine its ground-state geometry, transition states, and reaction pathways. While specific ab initio studies dedicated to the parent this compound are limited, the principles of these methods are fundamental to understanding the electronic behavior observed in its derivatives and related heterocyclic systems.

Analysis of Molecular Orbital Energies (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

For the this compound ring system, the distribution of these orbitals dictates its behavior as an electron donor (from the HOMO) or acceptor (to the LUMO). In related heterocyclic compounds, DFT calculations are routinely used to visualize the electron density distribution of the HOMO and LUMO and to calculate their energy levels. ajchem-a.comajchem-a.comresearchgate.netscispace.com This analysis helps in predicting how the molecule will interact with other reagents. For this compound derivatives, the nature of the substituent can significantly influence the energies of these frontier orbitals. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This analysis is crucial for predicting sites susceptible to nucleophilic and electrophilic attack.

An MESP map of this compound would typically show negative potential (often colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) would identify sites prone to nucleophilic attack. This technique is widely applied in the computational analysis of heterocyclic compounds to understand intermolecular interactions and reaction mechanisms. ajchem-a.comajchem-a.comresearchgate.netscispace.comresearchgate.net

Theoretical Spectroscopy Studies

Computational methods are also employed to predict and interpret spectroscopic data, providing a powerful link between theoretical models and experimental observations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (15N and 13C)

Theoretical calculations of NMR chemical shifts have become a reliable tool for structural elucidation. DFT calculations have been successfully used to predict the ¹⁵N and ¹³C NMR chemical shifts for a series of para-substituted 5-phenyl-1,3,4-oxathiazol-2-ones. nih.gov

In a study by Mills et al., the geometries of these compounds were optimized, and their magnetic shielding constants were calculated. The results showed a strong correlation between the calculated and experimentally observed chemical shifts. For the ¹⁵N nucleus of the oxathiazolone ring, the calculated chemical shifts accurately reflected the changes induced by different para-substituents on the phenyl ring. A similar strong correspondence was found for the two carbon atoms within the heterocyclic ring (C-2 and C-5). nih.gov

The study demonstrated that DFT calculations can not only help in the precise assignment of NMR signals but also provide a deeper understanding of how electronic effects from substituents are transmitted through the molecular framework to affect the chemical environment of specific nuclei. nih.gov

Table of Calculated vs. Experimental NMR Chemical Shifts for Substituted 5-phenyl-1,3,4-oxathiazol-2-ones

| Substituent (X) | Nucleus | Calculated δ (ppm) | Experimental δ (ppm) |

| H | ¹⁵N | -14.9 | -15.6 |

| ¹³C-2 | 170.8 | 171.1 | |

| ¹³C-5 | 165.9 | 167.3 | |

| OCH₃ | ¹⁵N | -18.7 | -19.6 |

| ¹³C-2 | 170.9 | 171.2 | |

| ¹³C-5 | 165.7 | 167.0 | |

| CH₃ | ¹⁵N | -16.8 | -17.5 |

| ¹³C-2 | 170.9 | 171.2 | |

| ¹³C-5 | 165.9 | 167.2 | |

| Cl | ¹⁵N | -12.9 | -13.6 |

| ¹³C-2 | 170.7 | 170.9 | |

| ¹³C-5 | 165.1 | 166.4 | |

| NO₂ | ¹⁵N | -6.5 | -6.7 |

| ¹³C-2 | 170.4 | 170.5 | |

| ¹³C-5 | 163.5 | 164.8 |

Data sourced from Mills, J. E., et al. (2007). Magnetic Resonance in Chemistry. nih.gov

Infrared (IR) Spectral Data Calculations

Theoretical calculations of the infrared (IR) spectrum for this compound and its derivatives are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). These computational approaches allow for the prediction of vibrational frequencies and their corresponding intensities, which aids in the interpretation of experimental spectra. The B3LYP functional is a commonly employed method, often paired with basis sets such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nahrainuniv.edu.iqnih.gov

Calculated vibrational frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, a scaling factor, typically around 0.961, is applied to the computed frequencies. nih.govnih.gov The potential energy distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. nih.gov

While a complete, published computational IR spectrum for the unsubstituted parent this compound is not detailed in the available literature, calculations on analogous heterocyclic compounds allow for the prediction of characteristic vibrational modes. The table below outlines the expected regions for key functional groups of the this compound ring based on computational studies of related structures.

Table 1: Calculated IR Vibrational Frequencies for Key Functional Groups in Heterocyclic Rings Analogous to this compound This table is a representation based on DFT calculations for related heterocyclic compounds and indicates expected frequency regions.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1750–1820 | Strong intensity band characteristic of the carbonyl group in the five-membered ring. |

| C=N Stretch | 1600–1650 | Stretching vibration of the carbon-nitrogen double bond within the heterocyclic system. |

| Ring C-O Stretch | 1180–1250 | Asymmetric stretching of the C-O-C linkage within the ester functionality of the ring. |

| Ring S-O Stretch | 900–1000 | Stretching vibration associated with the sulfur-oxygen single bond in the ring. |

| Ring Deformation | 700–900 | Collective bending and stretching modes involving multiple atoms of the oxathiazole ring. |

Raman Spectral Data Calculations

Similar to IR spectroscopy, theoretical Raman spectra are calculated using DFT methods to predict the frequencies and activities of Raman-active vibrational modes. The same computational levels of theory (e.g., B3LYP/6-311++G(d,p)) are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. nahrainuniv.edu.iq The calculated Raman scattering activities are then converted into relative Raman intensities for direct comparison with experimental spectra. nih.gov

Computational Raman spectroscopy is particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum. For the this compound ring, this would include symmetric stretching and deformation modes of the heterocyclic backbone. The computational results provide a powerful tool for assigning bands in the experimental spectrum and understanding the fundamental vibrational properties of the molecule.

The table below presents the expected calculated Raman frequencies for the principal vibrational modes of the this compound ring, based on data from analogous heterocyclic systems.

Table 2: Calculated Raman Vibrational Frequencies for Key Functional Groups in Heterocyclic Rings Analogous to this compound This table is a representation based on DFT calculations for related heterocyclic compounds and indicates expected frequency regions.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| C=O Symmetric Stretch | 1750–1820 | Often a strong band in the Raman spectrum, corresponding to the symmetric vibration of the carbonyl group. |

| C=N Symmetric Stretch | 1600–1650 | Symmetric stretching of the imine group, typically Raman active. |

| Ring Breathing Mode | 800–950 | A symmetric, in-phase expansion and contraction of the entire heterocyclic ring, often a characteristic Raman band. |

| S-O Symmetric Stretch | 900–1000 | Symmetric vibration of the S-O bond. |

| Low-Frequency Modes | 200–500 | Hindered rotational and translational modes of the ring, often involving substituent groups. |

Mechanistic Modeling and Energy Profiles

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful computational tool used to study chemical reactions and interactions in large, complex systems like solutions or protein active sites. This hybrid method treats a small, chemically active region of the system (e.g., the this compound molecule and its immediate reaction partners) with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is described using computationally less expensive molecular mechanics.

This approach has been applied to study the reaction mechanisms of related heterocyclic compounds. For instance, QM/MM nonadiabatic dynamics simulations have been used to investigate the photoinduced rearrangement reactions of 1,2,3-thiadiazole (B1210528) in solution. nih.gov In such a simulation, the thiadiazole ring is the QM region, allowing for the explicit modeling of electron redistribution, bond breaking, and bond formation during the reaction. The surrounding solvent is the MM region, which accurately models the steric and electrostatic influence of the environment on the reaction pathway. nih.gov For this compound, QM/MM simulations are instrumental in modeling its covalent inhibition of enzymes, such as the immunoproteasome, by treating the oxathiazolone "warhead" and the active site residues with QM, and the rest of the protein and solvent with MM. researchgate.net

Free-Energy Profile Determinations for Reaction Pathways

Determining the free-energy profile of a reaction is crucial for understanding its kinetics and mechanism. Computational chemistry provides methods to map this energy landscape, identifying the energies of reactants, products, intermediates, and transition states. Such studies are vital for characterizing the reactions of this compound, particularly its use as a covalent inhibitor and its characteristic thermal decomposition.

A key application has been the complete characterization of the mechanism and free-energy profile for the inhibition of the immunoproteasome by compounds containing the this compound warhead. researchgate.net These calculations reveal the energy barriers for each step of the covalent modification process, explaining the reactivity and selectivity of these inhibitors. Another critical reaction pathway for this heterocycle is its thermal decarboxylation to generate highly reactive nitrile sulfide (B99878) intermediates. researchgate.net Theoretical calculations of the free-energy profile for this decomposition can elucidate the reaction mechanism and predict how different substituents on the ring will affect the temperature and rate of the reaction. researchgate.net

Substituent Effects in Theoretical Frameworks

Impact of Substituents on Electronic Structure and Bonding

Theoretical studies are widely used to understand how the attachment of different substituent groups to the this compound ring alters its chemical and physical properties. cyberleninka.runih.gov These computational analyses focus on the impact of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecule's electronic structure, bonding, and reactivity. nih.govmdpi.com

A theoretical analysis of various oxathiazolone derivatives provides insight into how substituents affect the sensitivity of the heterocycle's decomposition. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly sensitive to substitution. cyberleninka.rumdpi.com

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) or chloro (-Cl) groups tend to lower the energy levels of both the HOMO and LUMO. nih.govdergipark.org.tr This reduction in the HOMO-LUMO energy gap generally increases the molecule's reactivity and can lead to a red-shift (bathochromic shift) in its UV-visible absorption spectrum. dergipark.org.tr In the context of the oxathiazolone ring, strong EWGs can enhance the electrophilicity of the ring and influence the stability of intermediates in reactions like decarboxylation. researchgate.net

Electron-Donating Groups (EDGs) : Substituents such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups typically raise the HOMO energy level more significantly than the LUMO level, which also results in a smaller energy gap compared to the unsubstituted ring. nih.gov

Furthermore, substituents that can participate in π-conjugation (e.g., phenyl or other aromatic groups) have a pronounced effect on the geometry and bonding of the oxathiazolone ring. researchgate.net Such substituents favor a co-planar arrangement with the heterocyclic ring, which enhances electronic delocalization and affects the bond lengths within the ring, influencing its stability and reaction pathways. researchgate.netresearchgate.net

Table 3: Summary of Theoretical Substituent Effects on the Electronic Properties of a Heterocyclic Ring

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (ΔE) | Consequence for Reactivity |

| Electron-Withdrawing (e.g., -NO₂) | Lowers | Lowers Significantly | Decreases | Increases chemical reactivity and electrophilicity. |

| Electron-Donating (e.g., -OCH₃) | Raises | Raises Slightly | Decreases | Increases chemical reactivity and nucleophilicity. |

| π-Conjugating (e.g., -Phenyl) | Varies | Varies | Generally Decreases | Stabilizes the structure through delocalization; affects planarity and bond lengths. |

Correlation of Substituents with Thermal Stability and Decomposition Sensitivity

The thermal stability and decomposition sensitivity of the this compound ring are significantly influenced by the nature of the substituent at the 5-position. Theoretical and experimental studies indicate that the primary thermal decomposition pathway for these compounds involves a retro-[3+2] cycloaddition reaction, leading to the extrusion of carbon dioxide and the formation of a highly reactive nitrile sulfide intermediate. The ease of this decomposition is correlated with the electronic properties of the 5-substituent, which can affect the stability of the heterocyclic ring and the transition state of the decomposition reaction.

Research has shown that substituents capable of extending conjugation with the oxathiazolone ring system can lower the decomposition temperature. This is attributed to the stabilization of the transition state leading to the nitrile sulfide. For instance, 5-alkenyl-substituted 1,3,4-oxathiazol-2-ones have been observed to undergo fragmentation at relatively moderate temperatures. Specifically, derivatives such as 5-(prop-1-enyl)-, 5-isopropenyl-, and 5-styryl-1,3,4-oxathiazol-2-one decompose upon heating in xylene at approximately 135°C to form the corresponding α-alkenylnitrile sulfides. researchgate.net

Similarly, more complex substituents, such as pyranosyl groups, also confer a specific thermal liability to the oxathiazolone ring. Studies on 5-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one and 5-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-1,3,4-oxathiazol-2-one have shown that these compounds undergo thermolysis in the temperature range of 130-160°C, resulting in decarboxylation and desulfuration to yield the corresponding nitriles. researchgate.netnih.gov

While comprehensive quantitative data across a wide spectrum of electron-donating and electron-withdrawing substituents are not extensively available in the literature, the existing findings consistently point towards the role of the 5-substituent in modulating the thermal stability of the this compound core. The data suggests that substituents that can stabilize the forming nitrile sulfide, either through resonance or inductive effects, will facilitate the decomposition process.

The following tables summarize the available research findings on the thermal decomposition of various 5-substituted 1,3,4-oxathiazol-2-ones.

| Substituent at 5-position | Decomposition Temperature (°C) | Notes |

|---|---|---|

| Prop-1-enyl | ~135 | Decomposition in refluxing xylene. |

| Isopropenyl | ~135 | Decomposition in refluxing xylene. |

| Styryl | ~135 | Decomposition in refluxing xylene. |

| Pyranosyl derivatives | 130-160 | Thermolysis leads to decarboxylation and desulfuration. |

| Compound Name | Observed Thermal Behavior |

|---|---|

| 5-(Prop-1-enyl)-1,3,4-oxathiazol-2-one | Fragments on heating to form α-alkenylnitrile sulfide. |

| 5-Isopropenyl-1,3,4-oxathiazol-2-one | Fragments on heating to form α-alkenylnitrile sulfide. |

| 5-Styryl-1,3,4-oxathiazol-2-one | Fragments on heating to form α-alkenylnitrile sulfide. |

| 5-(1,2,3,4-tetra-O-acetyl-α-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one | Thermolysis results in decarboxylation and desulfuration. |

| 5-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-1,3,4-oxathiazol-2-one | Thermolysis results in decarboxylation and desulfuration. |

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 1,3,4-Oxathiazol-2-one and Its Derivatives

The molecular structures of several 5-pyranosyl-substituted 1,3,4-oxathiazol-2-ones have been established through X-ray crystallography. nih.gov For instance, 5-(1,2,3,4-tetra-O-acetyl-alpha-D-xylopyranos-5S-C-yl)-1,3,4-oxathiazol-2-one was synthesized from glucuronamide, and its definitive structure was confirmed by crystallographic analysis. nih.gov Similarly, a D-glucose-derived analogue and 5-(2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl)-1,3,4-oxathiazol-2-one, synthesized from D-xylose, have had their structures verified through this method. nih.govresearchgate.net These studies are crucial in confirming the stereochemistry and conformation of the bulky, chiral pyranosyl substituent relative to the oxathiazolone ring.

The X-ray crystal structure of 5-phenyl-1,3,4-oxathiazol-2-one (B8815901) has been determined, providing precise data on its solid-state conformation. ul.ie The compound crystallizes in the monoclinic space group P2₁/n with eight molecules in the unit cell. ul.ie The crystallographic data from this analysis offers a benchmark for understanding the fundamental geometry of the 5-aryl-substituted oxathiazolone system. ul.ie

Table 1: Crystallographic Data for 5-Phenyl-1,3,4-Oxathiazol-2-one ul.ie

| Parameter | Value |

| Molecular Formula | C₈H₅NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.161(8) |

| b (Å) | 7.1470(20) |

| c (Å) | 19.864(15) |

| β (°) | 99.77(4) |

| Volume (ų) | 1561.5(17) |

| Z | 8 |

| R-factor | 0.054 |

The structural diversity of this class of compounds is further demonstrated by the crystallographic analysis of other derivatives. The structure of 5-[(E)-styryl]-1,3,4-oxathiazol-2-one is the first reported for an α-alkenyl substituted oxathiazolone. nih.govcore.ac.uk In this molecule, the phenyl ring, the central alkene group, and the oxathiazolone ring are nearly coplanar, with dihedral angles of 0.3° and -2.8° between the alkene plane and the phenyl and oxathiazolone rings, respectively. nih.gov This near planarity facilitates conjugation across the π-systems. nih.govcore.ac.uk

In contrast, studies on two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one show how substituent placement can dramatically alter conformation. nih.govresearchgate.net One isomer, 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one, exists as two almost planar molecules in the asymmetric unit. nih.goviucr.org The other isomer, 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one, is forced into a twisted, non-planar conformation due to steric repulsion between the heterocyclic rings. nih.goviucr.org

The this compound moiety has been utilized in organometallic chemistry as a source of sulfur. For example, these compounds can react to form sulfido clusters, such as the 48-electron equilateral triangular manganese cluster anion, [Mn₃(μ₃-S)₂(CO)₉]⁻. acs.org Structural analysis of these resulting organometallic products confirms the successful transfer of sulfur from the heterocycle to the metallic core, demonstrating a key reactive pathway of the oxathiazolone ring.

Conformational Features and Ring Planarity

The conformation of the this compound ring itself, and its interaction with substituents, is a key structural feature.

Co-planarity of Oxathiazolone and Thiophene (B33073) Fragments in Derivatives

The degree of co-planarity between the this compound ring and its substituents is a critical factor influencing the molecule's electronic properties, such as π-conjugation. While direct crystallographic data for a thiophene-substituted this compound is not extensively detailed in seminal studies, analysis of analogous structures provides valuable insights. For instance, studies on thiophene-linked 1,2,4-triazoles, another five-membered heterocycle, demonstrate that the planarity is highly dependent on the substitution pattern.

In one derivative, the 1,2,4-triazole (B32235) and thiophene rings are nearly co-planar, with a small dihedral angle of 2.67°, whereas a different substitution pattern in a related molecule results in a significant twist, with a dihedral angle of 12.39°. mdpi.com This variation underscores that while the potential for an extended conjugated system exists, steric hindrance between substituents on the rings can force them out of planarity, thereby disrupting conjugation. This principle is directly applicable to this compound derivatives, where substituents that minimize steric strain will favor a planar conformation with attached aromatic fragments like thiophene.

Intermolecular Interactions in the Solid State

Sulfur-Oxygen Non-covalent Contacts

In the solid-state structures of compounds featuring the oxathiazolone heterocycle, short intermolecular sulfur-oxygen and sulfur-nitrogen contacts are prominent organizing forces. iucr.org These interactions, often shorter than the sum of the van der Waals radii, play a crucial role in the crystal packing.

For example, the crystal structure of 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one reveals the formation of centrosymmetric tetramers linked by strong S···N and S···O contacts. iucr.org In contrast, the isomeric 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one features a strong S···O contact of 3.020 (1) Å. iucr.org These short contacts are significant in stabilizing the crystal lattice.

| Compound Isomer | Interaction Type | Distance (Å) |

|---|---|---|

| 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one | S···N | 3.072 (2) |

| 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one | S···O | 3.089 (1) |

| 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one | S···O | 3.020 (1) |

Hydrogen Bonding Networks

While the parent this compound ring lacks classical hydrogen bond donors, derivatives bearing appropriate functional groups (e.g., -NH2, -OH) can participate in hydrogen bonding. In many reported crystal structures of simple aryl- or alkyl-substituted oxathiazolones, interactions such as π-stacking and sulfur-oxygen contacts are the dominant supramolecular features. iucr.orgnih.gov

However, in related heterocyclic systems, the importance of hydrogen bonding is well-established. For instance, in certain 1,3,4-oxadiazole (B1194373) derivatives, inversion dimers are formed through pairs of N—H···N hydrogen bonds. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives can form networks stabilized by N—H···S hydrogen bonds. nih.gov This suggests that hydrogen bonding networks can be a significant feature in the crystal engineering of this compound derivatives, provided that suitable functional groups are incorporated into the molecular design.

Influence of Substituents on Molecular Geometry and Electronic Structure

Substituents at the 5-position of the this compound ring have a profound impact on both the molecular geometry and the electronic structure. The nature and position of the substituent can dictate the planarity of the molecule and the extent of π-delocalization.

A clear example of this is seen in the two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one. iucr.orgdntb.gov.ua The 3,5-isomer is nearly planar, which allows for effective π-conjugation across the phenyl, isothiazolyl, and oxathiazolone rings. In stark contrast, the 3,4-isomer is forced into a non-planar conformation due to steric repulsion. iucr.org This twisting significantly disrupts the π-conjugation between the heterocyclic rings. iucr.org

| Compound Isomer | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

|---|---|---|---|

| 5-(3-phenylisothiazol-5-yl)-1,3,4-oxathiazol-2-one (Molecule 1) | Isothiazolyl | Oxathiazolone | 3.06 (11) |

| Isothiazolyl | Phenyl | 1.10 (12) | |

| 5-(3-phenylisothiazol-4-yl)-1,3,4-oxathiazol-2-one | Isothiazolyl | Oxathiazolone | 13.27 (6) |

| Isothiazolyl | Phenyl | 61.18 (7) |

Furthermore, the electronic nature of the substituent affects the bond lengths within the oxathiazolone ring itself. In 5-[(E)-styryl]-1,3,4-oxathiazol-2-one, the presence of an unsaturated, conjugated styryl group leads to observable changes in bond lengths compared to derivatives with saturated substituents. nih.gov The C-O bonds within the heterocycle are asymmetric, and the C-C bond linking the heterocycle to the alkene is shorter than a typical single bond, consistent with π-delocalization. nih.govcore.ac.uk For example, the C1—O1 bond in the styryl derivative is 1.3852 (19) Å, which is significantly longer than the average for derivatives with saturated substituents (1.374 ± 0.005 Å), indicating a different distribution of electron density due to conjugation. nih.gov

Applications of 1,3,4 Oxathiazol 2 One in Advanced Organic Synthesis

Role as C=N-S Synthons in Heterocyclic Synthesis

1,3,4-Oxathiazol-2-ones are widely recognized as effective C=N-S synthons, particularly in the synthesis of various sulfur- and nitrogen-containing heterocycles. researchgate.net Upon thermal or photochemical activation, these compounds readily undergo decarboxylation to extrude carbon dioxide and generate highly reactive nitrile sulfide (B99878) intermediates. wikipedia.org This in situ generation is crucial as nitrile sulfides are transient species that cannot be isolated. The generated nitrile sulfide behaves as a 1,3-dipole, making it an ideal partner for [3+2] cycloaddition reactions with a variety of dipolarophiles. This strategy provides a powerful and convergent approach to a wide array of five-membered heterocyclic rings.

Precursors for Diverse Heterocyclic Scaffolds

The nitrile sulfide intermediates generated from 1,3,4-oxathiazol-2-ones serve as building blocks for a multitude of heterocyclic scaffolds. The specific outcome of the reaction is dictated by the choice of the dipolarophile, allowing for a high degree of synthetic flexibility.

The reaction of in situ generated nitrile sulfides with suitable dipolarophiles provides an efficient route to 1,2,4-thiadiazoles. For instance, the thermolysis of 5-pyranosyl-1,3,4-oxathiazol-2-ones in the presence of a dipolarophile like ethyl cyanoformate has been shown to yield traces of the corresponding 1,2,4-thiadiazole (B1232254) cycloadducts. nih.gov However, the efficiency of this transformation can be significantly enhanced through the use of microwave irradiation. Under microwave conditions, the reaction between a 1,3,4-oxathiazol-2-one derivative and ethyl cyanoformate can produce ethyl 3-substituted-1,2,4-thiadiazole-5-carboxylates in good yields. nih.gov

Table 1: Synthesis of a 1,2,4-Thiadiazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|

The generation of nitrile sulfides from 1,3,4-oxathiazol-2-ones is a well-established method for the synthesis of isothiazoles. The thermally induced decarboxylation of this compound derivatives produces a nitrile sulfide which can be trapped by electron-deficient alkynes in a 1,3-dipolar cycloaddition reaction. wikipedia.org This cycloaddition furnishes the isothiazole (B42339) ring system, with the substituents on the final product being determined by the starting oxathiazolone and the alkyne dipolarophile. This method has proven to be a valuable tool for accessing a variety of substituted isothiazoles.

The utility of 1,3,4-oxathiazol-2-ones extends to the synthesis of fused heterocyclic systems such as benzisothiazoles. The nitrile sulfides generated from the thermal decomposition of these precursors can react with quinones in a cycloaddition-oxidation sequence. For example, the reaction of a nitrile sulfide with 1,4-naphthoquinone (B94277) leads to the formation of 3-substituted naphtho[2,3-d]isothiazole-4,9-diones. researchgate.net Similarly, reactions with 1,4-benzoquinone (B44022) can yield regioisomeric mixtures of adducts. researchgate.net This approach provides a synthetic entry into the benzisothiazole quinone framework.

While not a direct cyclization of the oxathiazolone ring, the nitrile sulfide intermediate generated from this compound can be utilized in the synthesis of other sulfur-nitrogen heterocycles. For instance, nitrile sulfides have been shown to react with thiazyl chloride (NSCl) to produce 1,2,3,5-dithiadiazolium chlorides. cdnsciencepub.com This reaction highlights the versatility of the nitrile sulfide intermediate in constructing diverse heterocyclic systems beyond simple [3+2] cycloadditions.

Strategies for In Situ Generation and Utilization of Reactive Intermediates

A key aspect of the chemistry of 1,3,4-oxathiazol-2-ones is the controlled, in situ generation of reactive nitrile sulfide intermediates. The most common strategy to achieve this is through thermal decarboxylation. wikipedia.org Heating a solution of the this compound, typically in an inert solvent, leads to the extrusion of carbon dioxide and the formation of the transient nitrile sulfide.

To be synthetically useful, this generation must occur in the presence of a suitable trapping agent, or dipolarophile. The nitrile sulfide is highly reactive and will readily dimerize or decompose if not intercepted. Therefore, the reaction is typically carried out as a one-pot process where the oxathiazolone is heated with an excess of the dipolarophile to ensure efficient trapping of the intermediate. nih.gov

The choice of reaction conditions can be critical for the success of these transformations. While conventional heating has been widely employed, microwave irradiation has emerged as a powerful alternative. nih.gov Microwave heating can often lead to shorter reaction times, cleaner reactions, and in some cases, improved yields compared to traditional thermolysis. researchgate.net This is attributed to the efficient and rapid heating of the reaction mixture, which can favor the desired cycloaddition pathway over competing decomposition pathways of the nitrile sulfide.

The general strategy for the utilization of 1,3,4-oxathiazol-2-ones in heterocyclic synthesis can be summarized in the following steps:

Synthesis of the desired 5-substituted-1,3,4-oxathiazol-2-one precursor.

In situ generation of the corresponding nitrile sulfide via thermal or microwave-assisted decarboxylation.

Trapping of the transient nitrile sulfide intermediate with a chosen dipolarophile through a 1,3-dipolar cycloaddition reaction.

Isolation and purification of the resulting heterocyclic product.

This approach allows for a modular synthesis of a wide range of heterocycles, where the diversity of the final products is derived from the variability of both the oxathiazolone precursor and the dipolarophile.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,4-Thiadiazole |

| Isothiazole |

| Benzisothiazole |

| Dithiadiazolium Chloride |

| Nitrile Sulfide |

| Ethyl Cyanoformate |

| 1,4-Naphthoquinone |

| 1,4-Benzoquinone |

Q & A

Basic: What are the standard synthetic routes for 1,3,4-oxathiazol-2-one derivatives, and how are they characterized?

This compound derivatives are typically synthesized via cyclization reactions involving thioamide precursors or through oxidative desulfurization of dithiocarbamates. For example, the synthesis of α-alkenyl oxathiazolones involves reacting styryl-substituted thioamides with carbonylating agents under controlled conditions (e.g., TFA or BrCH₂COOC(CH₃)₃) . Characterization relies on X-ray crystallography (to confirm ring geometry and substituent orientation), NMR spectroscopy (to verify regiochemistry), and FTIR (to identify key functional groups like C=O and C=S). Crystal structures often reveal planar oxathiazolone rings with dihedral angles <3° between substituents, as seen in 5-[(E)-styryl]-1,3,4-oxathiazol-2-one .

Advanced: How can bond-length analysis in crystallography inform reactivity predictions for this compound derivatives?

Bond-length deviations in oxathiazol-2-one rings provide insights into electronic delocalization and potential reaction sites. For instance, the C=O bond in 5-[(E)-styryl]-1,3,4-oxathiazol-2-one is slightly elongated (1.21 Å vs. typical 1.19 Å), suggesting partial conjugation with the adjacent sulfur atom, which enhances electrophilicity at the carbonyl carbon . Computational methods (e.g., DFT) can validate these observations by mapping electron density distributions. Such analyses guide predictions of nucleophilic attack sites, such as preferential ring-opening at the carbonyl group in basic conditions .

Basic: What experimental techniques are critical for resolving crystal structure contradictions in oxathiazol-2-one isomers?

Isomeric oxathiazol-2-ones (e.g., 5-(3- vs. 5-phenylisothiazolyl isomers) require high-resolution X-ray diffraction to distinguish substituent positioning. For example, monoclinic P21/c vs. triclinic P-1 space groups can differentiate isomers by analyzing unit-cell parameters (e.g., β angles: 90.399° vs. 87.2°) . Data collection should use multi-scan absorption correction (e.g., SADABS) to minimize errors from crystal imperfections. Refinement with SHELXL2016 ensures accurate atomic displacement parameters (ADPs), resolving ambiguities in overlapping electron densities .

Advanced: How does pyrolysis of this compound inform its stability under thermal stress, and what methodologies quantify decomposition products?

Pyrolysis at 500–600°C in a vacuum system generates products like CO₂, HCN, and HNCO, identified via gas chromatography-mass spectrometry (GC-MS) and FTIR . Quantifying these products requires isotopic labeling (e.g., ¹³C) to trace reaction pathways. Computational studies (e.g., CBS-QB3 calculations) model transition states, revealing that CO₂ forms via cleavage of the C=O bond, while HCN arises from ring-opening and nitrogen migration . Such methods assess stability for applications in high-temperature environments.

Advanced: What mechanistic insights explain the desulfurization of this compound by trivalent phosphorus compounds?

Desulfurization with P(III) reagents (e.g., PPh₃) proceeds via nucleophilic attack at the sulfur atom, forming a thiophosphorane intermediate. Kinetic monitoring (via ³¹P NMR) and Hammett analysis reveal rate dependence on substituent electronegativity. For example, electron-withdrawing groups on the oxathiazol-2-one ring accelerate sulfur extrusion by stabilizing the transition state . DFT calculations (B3LYP/6-31G*) model the reaction coordinate, confirming a two-step mechanism: initial adduct formation followed by S–O bond cleavage .

Basic: How do π-stacking interactions in oxathiazol-2-one crystals influence solid-state properties?

In 5-[(E)-styryl]-1,3,4-oxathiazol-2-one, head-to-tail π-stacking (centroid–centroid distance: 3.619 Å) stabilizes the crystal lattice, with dimeric units separated by 3.838 Å along the a-axis . These interactions enhance thermal stability (Tₘ >200°C) and UV absorption (λₘₐₓ ~320 nm). Hirshfeld surface analysis quantifies contributions from C–H···O and S···π contacts, which are critical for designing materials with tailored optoelectronic properties .

Advanced: What strategies resolve discrepancies in reported crystallographic data for oxathiazol-2-one derivatives?

Contradictions in unit-cell parameters (e.g., a-axis discrepancies of ±0.1 Å) arise from temperature-dependent lattice expansions or impurities. Low-temperature crystallography (100 K) reduces thermal motion artifacts, while Rietveld refinement of powder XRD data validates single-crystal results. Collaborative databases (e.g., CCDC) enable cross-validation of metrics like Z′ values and hydrogen-bonding networks .

Basic: What spectroscopic markers distinguish this compound from its thiadiazole analogs?

Key ¹³C NMR signals differentiate oxathiazol-2-ones (C=O at ~165 ppm, C=S at ~140 ppm) from thiadiazoles (C=N at ~155 ppm). IR carbonyl stretches (1740–1720 cm⁻¹) are 20–30 cm⁻¹ lower than in oxadiazoles due to sulfur’s electron-withdrawing effect. Mass spectrometry (EI) fragments at m/z 262 (M⁺–CO) confirm ring integrity .

Advanced: How do computational methods predict regioselectivity in oxathiazol-2-one functionalization?

Frontier molecular orbital (FMO) theory identifies the HOMO localization at the sulfur atom, favoring electrophilic attacks (e.g., halogenation) at the 5-position. NBO analysis quantifies hyperconjugative interactions, such as σ(C–S)→π*(C=O), which stabilize intermediates during alkylation. MD simulations (AMBER) model solvent effects, showing polar aprotic solvents (DMF) enhance nucleophilic substitution at the carbonyl carbon .

Basic: What safety protocols are essential when handling this compound derivatives in the lab?

Due to potential sensitization and thermal instability , use gloveboxes for air-sensitive reactions and Schlenk lines for inert atmospheres. Pyrolysis requires quench tanks to trap toxic gases (HCN, CO). PPE (nitrile gloves, face shields) and fume hoods are mandatory. Stability assessments via DSC (ΔH decomposition ~150–200 kJ/mol) inform storage conditions (4°C, argon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.